Pentyl 2-(methylamino)benzoate

Description

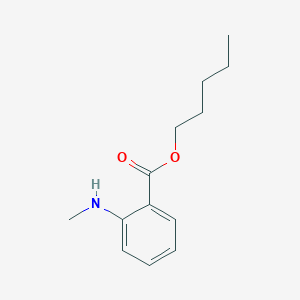

Pentyl 2-(methylamino)benzoate is a benzoic acid derivative featuring a pentyl ester group at the carboxylic acid position and a methylamino substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₉NO₂, with a calculated molecular weight of 221.29 g/mol. The substitution pattern of this compound suggests possible pharmacological relevance, akin to amino-substituted benzoates like benzocaine (a local anesthetic) .

Properties

CAS No. |

15236-37-0 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

pentyl 2-(methylamino)benzoate |

InChI |

InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3 |

InChI Key |

OMFYLKAQOUNQOE-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=CC=CC=C1NC |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1NC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(methylamino)benzoic acid and pentanol.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (30%) in methanol at reflux (65–70°C) for 7 hours .

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Yield : ~88–89% (extrapolated from analogous ester hydrolysis) .

Base-Catalyzed Hydrolysis

-

Product : Sodium 2-(methylamino)benzoate.

-

Kinetics : Apparent for similar esters ranges from 0.58–5.6 min .

| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | HCl | 65–70 | 7 | 88–89 |

| Basic | NaOH | 5–10 | 1 | 85–90 |

Nucleophilic Reactions at the Methylamino Group

The methylamino group (-NHCH) participates in alkylation and acylation reactions.

Acylation

-

Reagents : Acetic anhydride or acetyl chloride.

-

Product : -Acetyl-2-(methylamino)benzoate.

-

Directing Effect : The amino group activates the ring for electrophilic substitution, favoring para and ortho positions relative to itself .

Alkylation

-

Reagents : Methyl iodide or benzyl bromide.

-

Product : Quaternary ammonium salts (e.g., -methyl--alkyl derivatives).

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration, sulfonation, or halogenation, guided by the electron-donating methylamino group.

Nitration

-

Conditions : HNO/HSO at 0–5°C.

-

Regioselectivity : Dominant para-nitro product due to the amino group’s activating effect .

Halogenation

-

Reagents : Cl/FeCl or Br/FeBr.

-

Product : 5-Halo-2-(methylamino)benzoates.

| Reaction | Reagent | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO/HSO | para | ~70 |

| Bromination | Br/FeBr | ortho | ~65 |

Oxidation of the Methylamino Group

Reduction of the Ester Group

Kinetic and Thermodynamic Data

Steady-state kinetic parameters for enzymatic oxidation (modeled after Rieske oxygenase systems) :

| Substrate | (μM) | (min) | (Ms) |

|---|---|---|---|

| 4-Methylbenzoate (analog) | 13 ± 1.3 | 5.6 ± 0.21 | 7200 ± 760 |

| p-Toluenesulfonate | 3.8 ± 0.60 | 3.0 ± 0.22 | 13000 ± 2200 |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The methylamino group at the 2-position differentiates Pentyl 2-(methylamino)benzoate from conventional alkyl benzoates. Key comparisons include:

Table 1: Comparative Properties of this compound and Analogues

Physicochemical and Functional Insights

- Solubility: The methylamino group enhances polarity compared to unsubstituted esters (e.g., Pentyl benzoate), likely improving solubility in polar solvents like ethanol or dimethyl sulfoxide. This contrasts with Butyl benzoate, which is highly lipophilic due to its shorter alkyl chain and lack of polar substituents .

- Applications: While Pentyl benzoate and Butyl benzoate are primarily industrial fragrance agents , the methylamino group in this compound suggests possible bioactivity, similar to benzocaine’s anesthetic properties. However, pharmacological data for this specific compound remain unexplored in the provided evidence.

Research Findings and Limitations

- Toxicity Data: No toxicity or safety profiles are available for this compound, though alkyl benzoates like Pentyl benzoate are generally recognized as safe in cosmetics at concentrations ≤10% .

- Knowledge Gaps: The evidence provided lacks direct studies on this compound. Comparisons are inferred from structural analogues and general benzoate chemistry.

Q & A

Basic: What are the standard synthetic routes for Pentyl 2-(methylamino)benzoate, and how can researchers validate their efficiency?

Methodological Answer:

Synthesis typically involves esterification of 2-(methylamino)benzoic acid with pentanol under acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Researchers should validate efficiency using yield optimization (e.g., varying molar ratios, temperature) and purity assessment via HPLC or GC-MS. Database-driven predictive tools (e.g., PISTACHIO, REAXYS) can propose alternative pathways and feasibility scores for reaction steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm ester linkage, methylamino group, and aromatic substituents.

- FT-IR : For detecting C=O (ester) and N-H (methylamino) stretches.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry or crystallinity issues .

Advanced: How can researchers address low solubility of this compound in aqueous pharmacological assays?

Methodological Answer:

Strategies include:

- Co-solvent Systems : Use DMSO/water gradients with ≤1% DMSO to minimize cytotoxicity.

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) to enhance dispersion.

- Structural Analog Screening : Compare solubility with ethyl or methyl esters (e.g., Ethyl 2-(aminomethyl)benzoate in ) to identify optimal lipophilicity .

Advanced: How should contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

Systematically control variables:

- Strain-Specificity : Test across multiple microbial strains (Gram-positive/-negative, fungi).

- Concentration Gradients : Identify threshold effects or biphasic responses.

- Assay Replication : Use standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability .

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

Critical properties include:

- LogP : ~2.5–3.5 (predicted via ChemAxon), indicating moderate lipophilicity.

- pKa : ~8.2 (amine group), affecting protonation in biological media.

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., mp analogs in ) .

Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Modular Synthesis : Vary alkyl chain length (pentyl vs. hexyl) or substituent positions.

- High-Throughput Screening : Use 96-well plates for parallel testing of analogs.

- Computational Docking : Pair with AutoDock Vina to predict binding affinities to target proteins (e.g., ion channels for anesthetic activity) .

Advanced: How can computational tools predict metabolic pathways of this compound?

Methodological Answer:

Leverage databases like BKMS_METABOLIC to simulate Phase I/II metabolism:

- Phase I : Predict hydrolysis of the ester bond or oxidation of the pentyl chain.

- Phase II : Identify potential glucuronidation or sulfation sites. Validate via in vitro hepatocyte assays .

Basic: What stability precautions are necessary for storing this compound?

Methodological Answer:

- Storage Conditions : Argon atmosphere at –20°C to prevent oxidation.

- Light Sensitivity : Use amber vials if UV-Vis spectra () indicate photodegradation.

- Moisture Control : Desiccants (silica gel) to avoid ester hydrolysis .

Advanced: How to optimize reaction conditions for scaled-up synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry : Continuous reactors to improve heat/mass transfer.

- Catalyst Screening : Test immobilized lipases for greener esterification.

- DoE (Design of Experiments) : Use Taguchi methods to identify critical factors (e.g., solvent polarity, catalyst loading) .

Advanced: What analytical approaches resolve spectral overlaps in impurity profiling?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Differentiate regioisomers or byproducts.

- Chiral HPLC : Separate enantiomers if asymmetric synthesis is involved.

- ICP-MS : Detect metal catalysts (e.g., Pd, Ni) at trace levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.